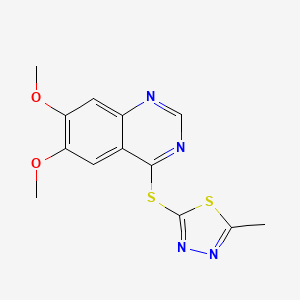
SKLB1002
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SKLB1002 es un inhibidor novedoso y potente de la señalización del receptor 2 del factor de crecimiento endotelial vascular (VEGFR2). Ha demostrado un potencial significativo en la inhibición de la angiogénesis y el crecimiento tumoral in vivo. Este compuesto es particularmente notable por su capacidad de inhibir la proliferación, migración, invasión y formación de tubos de las células endoteliales del cordón umbilical humano .
Aplicaciones Científicas De Investigación
SKLB1002 se ha estudiado ampliamente por sus aplicaciones en la terapia del cáncer. Ha mostrado resultados prometedores en la inhibición de la angiogénesis y el crecimiento tumoral en varios modelos in vivo, incluidos embriones de pez cebra y ratones athymicos . Además, this compound se ha investigado por su potencial en el tratamiento de la angiogénesis ocular, que es una causa importante de pérdida severa de la visión en enfermedades como la retinopatía diabética y la degeneración macular relacionada con la edad .
Mecanismo De Acción
El mecanismo de acción de SKLB1002 implica la inhibición selectiva de VEGFR2. Al bloquear la fosforilación de VEGFR2, this compound inhibe eficazmente las vías de señalización corriente abajo, incluida la activación de la cinasa regulada por señal extracelular, la cinasa de adhesión focal y Src . Esta inhibición conduce a una reducción de la proliferación, migración, invasión y formación de tubos de las células endoteliales, lo que finalmente da como resultado una disminución de la angiogénesis y el crecimiento tumoral .
Análisis Bioquímico
Biochemical Properties
SKLB1002 significantly inhibits the proliferation, migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVEC) in vitro . It interacts with VEGFR2 kinase and inhibits its phosphorylation . It also interacts with downstream protein kinases including extracellular signal-regulated kinase, focal adhesion kinase, and Src .
Cellular Effects
This compound influences cell function by inhibiting VEGF-induced phosphorylation of VEGFR2 kinase and the downstream protein kinases . This leads to a decrease in cell proliferation, migration, invasion, and tube formation .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of VEGF-induced phosphorylation of VEGFR2 kinase and the downstream protein kinases . This results in the inhibition of angiogenesis and tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. It inhibits the formation of intersegmental vessels in zebrafish embryos and new microvasculature induced by inoculated tumor cells .
Dosage Effects in Animal Models
In animal models, administration of 100 mg/kg/d this compound resulted in more than 60% inhibition against human tumor xenografts in athymic mice .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. It is known to interact with VEGFR2 kinase and downstream protein kinases .
Subcellular Localization
Its effects on cellular function suggest that it interacts with VEGFR2 kinase and downstream protein kinases, which are typically located in the cytoplasm .
Análisis De Reacciones Químicas
SKLB1002 experimenta varios tipos de reacciones químicas, centrándose principalmente en su interacción con VEGFR2. Inhibe la fosforilación inducida por VEGF de la quinasa VEGFR2 y las quinasas de proteínas corriente abajo, incluida la cinasa regulada por señal extracelular, la cinasa de adhesión focal y Src . Los principales productos formados a partir de estas reacciones son las formas inhibidas de estas quinasas, que dan como resultado una reducción de la angiogénesis y el crecimiento tumoral.
Comparación Con Compuestos Similares
SKLB1002 es único en su inhibición potente y específica de VEGFR2. Compuestos similares incluyen otros inhibidores de VEGFR2 como sorafenib, sunitinib y pazopanib. this compound ha mostrado un perfil de toxicidad más favorable y una mayor especificidad para VEGFR2 en comparación con estos compuestos . Esto hace que this compound sea un candidato prometedor para un mayor desarrollo en la terapia del cáncer.
Métodos De Preparación
La síntesis de SKLB1002 involucra un método restringido de diseño de novo. Este método se utilizó para construir nuevas moléculas dirigidas a VEGFR2. La ruta sintética incluye experimentos de acoplamiento molecular y operaciones de puntuación-clasificación para evaluar cómo las moléculas se ajustan al sitio activo de la quinasa . Desafortunadamente, los métodos detallados de producción industrial no están fácilmente disponibles en la literatura.
Propiedades
IUPAC Name |
2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-7-16-17-13(20-7)21-12-8-4-10(18-2)11(19-3)5-9(8)14-6-15-12/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVGFDBMONQTBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225451-84-2 |
Source


|
| Record name | SKLB1002 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of SKLB1002?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. [, ] It binds to VEGFR2 and blocks its activation by Vascular Endothelial Growth Factor (VEGF). [] This inhibition disrupts downstream signaling pathways, including Extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinases (JNK), p38, Focal Adhesion Kinase (FAK), and Src. [, ]
Q2: What are the in vitro effects of this compound on endothelial cells?
A2: Studies have shown that this compound effectively inhibits various angiogenic processes in human umbilical vein endothelial cells (HUVECs), including:
- Proliferation: this compound significantly reduces HUVEC proliferation in a dose-dependent manner. []
- Migration and Invasion: The compound effectively inhibits both the migratory and invasive capabilities of HUVECs. []
- Tube Formation: this compound disrupts the formation of capillary-like structures by HUVECs, a key process in angiogenesis. [, ]
Q3: How does this compound impact tumor growth and angiogenesis in vivo?
A3: Preclinical studies utilizing zebrafish and murine models have demonstrated promising anti-tumor and anti-angiogenic effects of this compound:
- Zebrafish Model: this compound effectively blocked the formation of intersegmental vessels in zebrafish embryos and inhibited tumor-induced microvasculature development. []
- Murine Xenograft Model: In mice bearing human tumor xenografts, this compound administration resulted in significant tumor growth inhibition (over 60% reduction compared to controls). [] Immunohistochemical staining for CD31, a marker of blood vessels, confirmed the anti-angiogenic effect of this compound. []
Q4: Can this compound enhance the efficacy of chemotherapy?
A4: Research suggests that this compound can induce vascular normalization within tumors, potentially enhancing the delivery and efficacy of chemotherapy. [] In a study utilizing a murine model, pretreatment with this compound led to a 2.2-fold increase in intratumoral doxorubicin levels compared to doxorubicin alone. [] Moreover, combining this compound with doxorubicin resulted in a synergistic antitumor effect and significantly reduced metastasis. []
Q5: Beyond cancer, are there other potential applications for this compound being investigated?
A5: Research has explored the potential of this compound for treating other diseases characterized by excessive or abnormal angiogenesis, such as:
- Ocular Angiogenesis: this compound demonstrated promising results in a murine model of alkali-burn corneal neovascularization, significantly reducing the length and number of new corneal blood vessels. []
- Psoriasis: In a transgenic mouse model of psoriasis, systemic this compound treatment effectively reduced ear inflammation, epidermal thickening, and abnormal blood vessel formation. []
Q6: Does this compound play a role in the relationship between CCDC88A and VEGF in Hepatocellular Carcinoma?
A6: Recent research suggests that this compound may help elucidate the interplay between CCDC88A and VEGF in Hepatocellular Carcinoma (HCC). [] While the exact mechanism is still under investigation, studies indicate that CCDC88A might regulate VEGF expression through miR-101, impacting the malignant behaviors of HCC cells. Notably, this compound, by inhibiting VEGFR2, further suppressed these malignant behaviors, suggesting a potential connection between CCDC88A-mediated VEGF regulation and VEGFR2 signaling in HCC. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
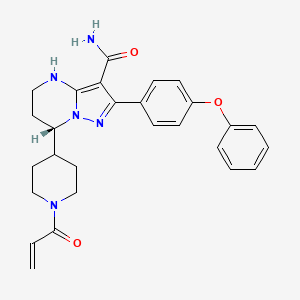
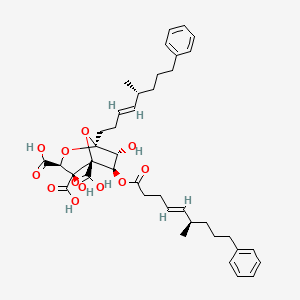
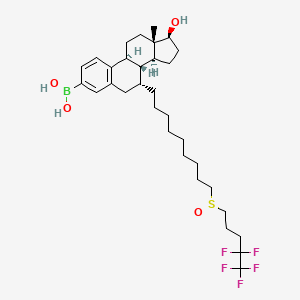
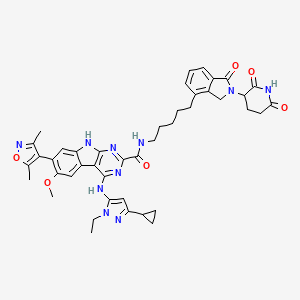
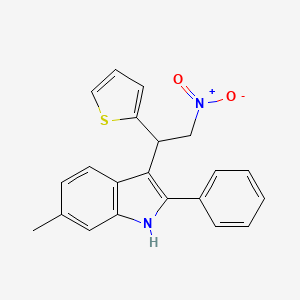

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
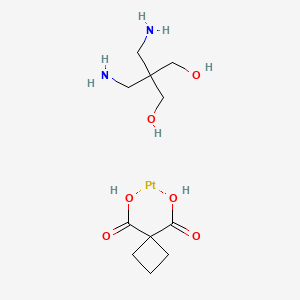
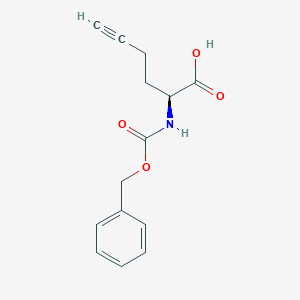
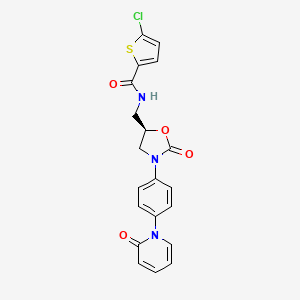
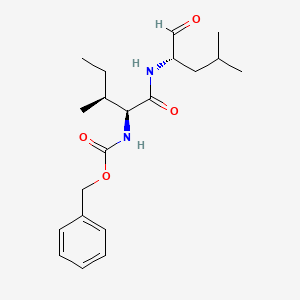

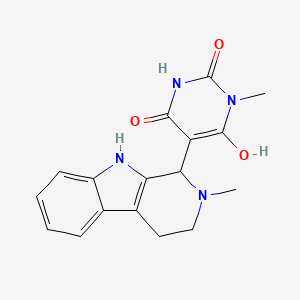
![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)
